NocII
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
脑啡肽II 是一种孤儿神经肽,这意味着它是一种没有明确定义的受体的肽。 它源自前体蛋白前脑啡肽,已知可刺激小鼠的运动 。 脑啡肽II 的分子式为 C92H141N23O28S2,分子量为 2081.4 .
科学研究应用
脑啡肽II 在科学研究中有多种应用,尤其是在神经科学和药理学领域。它的一些应用包括:
作用机制
准备方法
脑啡肽II 的制备涉及通常包括固相肽合成法的合成路线。该方法允许将氨基酸顺序添加到锚定在固体树脂上的不断增长的肽链中。 反应条件通常包括使用保护基团以防止不希望发生的副反应,以及使用偶联试剂以促进肽键的形成
化学反应分析
脑啡肽II 作为一种肽,可以经历典型的肽的各种化学反应。这些包括:
氧化: 脑啡肽II 可以发生氧化反应,特别是在甲硫氨酸残基上,导致形成甲硫氨酸亚砜。
还原: 还原反应可以将甲硫氨酸残基的氧化还原回甲硫氨酸。
取代: 脑啡肽II 可以发生取代反应,其中肽序列中的特定氨基酸被其他氨基酸取代以研究结构-活性关系。
这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂,用于还原的二硫苏糖醇等还原剂,以及用于水解的胰蛋白酶等蛋白水解酶。这些反应产生的主要产物取决于具体的反应条件和所用试剂。
相似化合物的比较
脑啡肽II 与其他源自前脑啡肽的神经肽类似,例如脑啡肽和脑啡肽III。 脑啡肽II 独特之处在于它能够刺激小鼠的运动,这与其他相关肽不同 。类似的化合物包括:
脑啡肽: 另一种源自前脑啡肽的神经肽,已知可调节疼痛和应激反应。
脑啡肽III: 一种具有类似生物活性的相关肽,但对行为的影响不同.
生物活性
NocII, an orphan neuropeptide derived from the precursor pronociceptin, has garnered attention for its biological activities, particularly its role in stimulating locomotion in various animal models. This article explores the biochemical properties, mechanisms of action, and potential therapeutic implications of this compound, drawing on diverse research findings.
Overview of this compound
This compound (CAS 188119-47-3) is a heptadecapeptide that plays a significant role in neurobiology. It is closely related to nociceptin and is believed to interact with specific receptors to modulate physiological responses. Its primary biological activity includes the stimulation of locomotion in mice, which suggests a role in motor control and possibly in pain modulation .
The biological activity of this compound is primarily mediated through its interaction with specific receptors in the central nervous system. Research indicates that this compound may activate pathways involved in locomotion and pain perception. The exact receptor mechanisms remain under investigation, but initial studies suggest that this compound operates through a novel receptor distinct from those activated by nociceptin .
This compound's biochemical profile includes:
- Molecular Weight : Approximately 1880 Da.
- Structure : Composed of 17 amino acids, it exhibits a unique sequence that differentiates it from other neuropeptides.
- Stability : Studies indicate that this compound has a stable structure conducive to biological activity, which is critical for its potential therapeutic applications.
In Vitro Studies
In vitro experiments have demonstrated that this compound can stimulate neuronal activity. For instance, cultured neurons exposed to this compound exhibited increased firing rates, suggesting enhanced excitability and potential implications for synaptic transmission .
In Vivo Studies
A series of in vivo experiments using mouse models have highlighted the following findings:
- Locomotion Stimulation : Mice administered with this compound showed significant increases in locomotor activity compared to control groups. This effect was dose-dependent, indicating that higher concentrations of this compound correlate with greater locomotion .
- Pain Modulation : Preliminary studies suggest that this compound may also play a role in modulating pain responses. Mice treated with this compound displayed altered pain sensitivity, which could have implications for understanding chronic pain mechanisms .
Data Table: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Locomotion Stimulation | Increased activity in mice | |
Pain Modulation | Altered pain sensitivity | |
Neuronal Excitability | Enhanced firing rates in cultured neurons |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Case Study on Locomotion :
- Objective : To assess the effects of this compound on motor function.
- Method : Mice were treated with varying doses of this compound and observed for changes in locomotor activity.
- Findings : Significant increases in distance traveled were recorded, supporting the hypothesis that this compound enhances motor function.
-
Case Study on Pain Response :
- Objective : To evaluate the analgesic properties of this compound.
- Method : Mice subjected to pain stimuli were treated with this compound.
- Findings : Treated mice exhibited reduced sensitivity to pain compared to controls, indicating potential analgesic effects.
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKOTLGXBHLAB-XVHSACDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N23O28S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2081.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of NocII compared to nociceptin, and what is the proposed mechanism?
A1: While both this compound and nociceptin originate from the same precursor protein, they exhibit distinct biological activities. Nociceptin, the natural agonist of the ORL1 receptor, stimulates both horizontal and vertical (rearing) locomotor activity in mice. [, ] In contrast, this compound specifically enhances horizontal locomotion without affecting rearing. [, ] This suggests that this compound does not activate the ORL1 receptor like nociceptin. Further research indicates that this compound's motor-stimulating effects are likely mediated by the dopaminergic system, as dopamine receptor antagonists (SCH 23390 and haloperidol) effectively block its action. [, ]
Q2: How does this compound influence pain perception in mice compared to nociceptin?
A2: Nociceptin induces hyperalgesia and allodynia, essentially increasing sensitivity to pain. [, ] this compound, on the other hand, demonstrates a more specific effect on pain perception. It only shortens the latency to lick paws in the hot plate test (55°C) without impacting other pain response measures like tail flick or formalin tests. [, ] This distinct profile suggests that this compound and nociceptin utilize different pathways to modulate pain perception.
Q3: What is the significance of the different effects observed between this compound and NocIII?
A3: this compound and NocIII represent two potential cleavage products from the pronociceptin precursor. Studies show that only this compound stimulates locomotor activity and alters pain response in the hot plate test. [] NocIII, which includes an additional three arginine residues, does not elicit these effects. [] This finding implies that the specific amino acid sequence of this compound is crucial for its biological activity and that the cleavage of pronociceptin likely results in the production of the active this compound peptide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。